This compound is categorized as an aromatic compound due to the presence of a chlorophenyl group attached to the pyridine ring. Its chemical structure can be represented by the IUPAC name 6-(4-chlorophenyl)pyridine-3-carboxylic acid. The molecular formula is with a molecular weight of approximately 249.67 g/mol. The compound's InChI key is OMMGZERNJKCUCU-UHFFFAOYSA-N and its CAS number is 31676-66-1.
The synthesis of 6-(4-Chlorophenyl)nicotinic acid can be approached through various methods, primarily involving the introduction of the chlorophenyl group onto the nicotinic acid structure. One common method includes:
The molecular structure of 6-(4-Chlorophenyl)nicotinic acid features a pyridine ring substituted at the 6-position with a para-chlorophenyl group and a carboxylic acid functional group at the 3-position. This configuration contributes to its chemical properties and reactivity.
CC1=C(C(=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)O)
InChI=1S/C13H10ClNO2/c14-10-5-3-9(4-6-10)8(15)1-2-11(16)12(17)18/h3-6H,1H3,(H,16,17)
6-(4-Chlorophenyl)nicotinic acid can participate in various chemical reactions:
Each reaction's efficiency depends on factors such as temperature, solvent choice, and catalyst presence.
The mechanism of action for compounds like 6-(4-Chlorophenyl)nicotinic acid often involves interaction with biological targets such as enzymes or receptors:
Studies indicate that modifications in the structure can significantly affect binding affinities and biological activity.
6-(4-Chlorophenyl)nicotinic acid has several scientific applications:
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: